![molecular formula C14H12N4OS2 B2703446 1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034496-96-1](/img/structure/B2703446.png)
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to have interesting properties that make it a promising candidate for further investigation.
Scientific Research Applications
Anion Sensing
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea and related compounds show potential in anion sensing. Thiourea-based chromoionophores like these can effectively bind with anions, leading to observable color changes in aprotic media, which is significant for analytical chemistry and biochemistry applications (Nishizawa, Kato, Hayashita, & Teramae, 1998).
Antimicrobial and Anticancer Agents
Derivatives of thiourea, similar to the mentioned compound, have shown promising results in the synthesis of antimicrobial and anticancer agents. For instance, compounds synthesized from pyridine and naphthyridine derivatives have been evaluated for their anti-tumor activities against various cell lines, demonstrating significant potential in medicinal chemistry (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Acetylcholinesterase Inhibitors
Flexible thiourea derivatives, similar in structure to the compound , have been developed as novel acetylcholinesterase inhibitors. These compounds are designed to interact with enzyme hydrophobic binding sites, showcasing potential for the treatment of diseases like Alzheimer’s (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Hydrogel Formation
Related urea compounds have been used to form hydrogels in various acids. The rheology and morphology of these gels can be tuned by altering the anion identity, which is crucial for material science and pharmaceutical applications (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-thiophen-2-yl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(18-12-4-2-8-21-12)17-9-10-13(16-6-5-15-10)11-3-1-7-20-11/h1-8H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYXIWYVRYIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.